Monocrotalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monocrotalic acid is a stable byproducer of dehydromonocrotaline reacting with cellular nucleophiles and indicates the amount of monocrotaline dehydrogenation when carboxylesterase activity is negligible.

科学研究应用

Toxicological Studies

Monocrotalic acid is primarily studied for its toxicological effects. As a metabolite of monocrotaline, it contributes to the compound's hepatotoxicity and neurotoxicity observed in both animal models and humans.

Case Study: Neurotoxicity in Mice

A study demonstrated that administration of monocrotaline resulted in significant histological damage to the hippocampus and parahippocampal cortex in mice. The findings indicated oxidative stress and cell lesions associated with increased catalase activity, suggesting a potential mechanism for neurodegenerative effects linked to monocrotaline exposure .

| Parameter | Control Group | Monocrotaline Group |

|---|---|---|

| Catalase Activity (units) | 14.12 ± 1.53 | Increased significantly |

| Nitrite/Nitrate Levels (μM) | Normal | Decreased across doses |

Agricultural Applications

In agriculture, this compound is recognized for its role in plant defense mechanisms, particularly in species of the Crotalaria genus. These plants produce monocrotaline as a secondary metabolite to deter herbivores and manage pest populations.

Case Study: Pest Management

Research has shown that Crotalaria species containing monocrotaline can effectively manage phytonematode populations due to their natural allelochemical properties. The high biomass production and nutrient cycling of these plants enhance soil health and promote integrated pest management strategies .

| Plant Species | Monocrotaline Content (% of dry weight) | Pest Management Effectiveness |

|---|---|---|

| Crotalaria spectabilis | Up to 5% | Effective against nematodes |

| Crotalaria juncea | Varies | Enhances soil biodiversity |

Pharmacological Research

This compound is also investigated for its potential pharmacological applications due to its biological activities. Its interaction with cellular components can lead to insights into drug development and therapeutic strategies.

Case Study: Reactive Oxygen Species Production

A study explored the effects of monocrotaline on human pulmonary artery endothelial cells, revealing that it induces reactive oxygen species production and apoptosis through covalent adduction to proteins. This mechanism highlights its potential role in understanding vascular toxicity and developing protective agents against oxidative stress .

| Treatment | ROS Production (Relative Units) | Apoptosis Indicators |

|---|---|---|

| Control | Baseline | Low |

| Monocrotaline | Significantly increased | High |

Environmental Impact Studies

The environmental implications of this compound have also been a subject of investigation, particularly concerning its effects on soil fauna and plant interactions.

Case Study: Soil Fauna Diversity

Research indicates that decaying Crotalaria biomass releases this compound into the soil, affecting the diversity of edaphic fauna. This release can alter ecological dynamics and influence pest populations within agricultural systems .

化学反应分析

Release of Monocrotalic Acid from Dehydromonocrotaline

This compound can be released from dehydromonocrotaline through chemical procedures involving N-oxidation and dehydrogenation . Dehydromonocrotaline releases this compound in chloroform solution containing trace amounts of water or acid under normal conditions . This process is an auto-catalytic hydrolysis along with polymerization of dehydromonocrotaline . The pyrrolic ester is highly reactive and unstable, making it difficult to detect directly as a metabolite .

Biotransformation and Detoxification

Monocrotaline is first oxidized by the cytochrome P450 (CYP) enzyme to form dehydro-MCT . The oxidized intermediate can undergo hydrolysis to form this compound and dihydropyrolizine or perform group transfer with glutathione to form MCA and a glutathione-conjugated dihydropyrolizine (GS-conjugation) . These metabolites are more hydrophilic than MCT and can be easily excreted by the kidneys, reducing exposure of MCT to the liver .

Role in Toxicity

The ingestion of monocrotaline causes centrilobular necrosis and pulmonary fibrosis and increases blood urea nitrogen . After hydrolysis, dihydropyrolizine can be further oxidized to 7-dihydro-1-hydroxymethyl-5H-pyrrolizine (DHP), which can bind to DNA and cause genotoxicity . Monocrotaline is oxidized to the reactive metabolite monocrotaline pyrrole (MCTP), which can be hydrolyzed to dehydroretronecine and this compound .

NMR Data of this compound

NMR spectroscopy is used to identify this compound and its derivatives .

13CNMR Data of this compound

| No. | This compound (DMSO-d6) |

|---|---|

| 1 | 172.2 (s) |

| 2 | 135.2 (s) |

Reactions with Biological Macromolecules

Dehydro-MCT can react with nucleophilic biological macromolecules (NuS), leading to cytotoxicity . The addition of such molecules may result in cytotoxicity .

This compound's chemical reactions are central to both its metabolism and its toxicological effects.

属性

CAS 编号 |

26543-09-9 |

|---|---|

分子式 |

C8H12O5 |

分子量 |

188.18 g/mol |

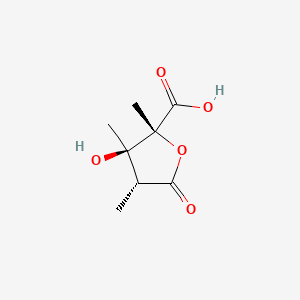

IUPAC 名称 |

(2R,3R,4R)-3-hydroxy-2,3,4-trimethyl-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C8H12O5/c1-4-5(9)13-8(3,6(10)11)7(4,2)12/h4,12H,1-3H3,(H,10,11)/t4-,7+,8-/m0/s1 |

InChI 键 |

YTEPYGBARSCSMX-NETWJXFUSA-N |

SMILES |

CC1C(=O)OC(C1(C)O)(C)C(=O)O |

手性 SMILES |

C[C@@H]1C(=O)O[C@@]([C@]1(C)O)(C)C(=O)O |

规范 SMILES |

CC1C(=O)OC(C1(C)O)(C)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Monocrotalic acid; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。